molecular formula C7H6Cl2S B6145717 (2,3-dichlorophenyl)methanethiol CAS No. 942408-21-1

(2,3-dichlorophenyl)methanethiol

Cat. No. B6145717
CAS RN: 942408-21-1
M. Wt: 193.1
InChI Key:
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Description

Methanethiol is a type of organosulfur compound with the formula CH3SH . Dichlorophenyl refers to a phenyl ring (a derivative of benzene) that has two chlorine atoms attached to it . Therefore, “(2,3-dichlorophenyl)methanethiol” would be a compound that contains a methanethiol group attached to a phenyl ring with two chlorine atoms.


Molecular Structure Analysis

The molecular structure of “(2,3-dichlorophenyl)methanethiol” would likely involve a phenyl ring with two chlorine atoms and a methanethiol group attached. The exact structure would depend on where these groups are attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,3-dichlorophenyl)methanethiol” would depend on its exact structure. Methanethiol is a colorless gas with a strong odor, and dichlorophenyl compounds are typically solid at room temperature .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, methanethiol is known to have antimicrobial properties .

Future Directions

The future directions for research on “(2,3-dichlorophenyl)methanethiol” would likely depend on its potential applications. For example, if it has useful properties such as antimicrobial activity, research might focus on developing it into a new drug .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2,3-dichlorophenyl)methanethiol involves the reaction of 2,3-dichlorobenzaldehyde with sodium borohydride followed by reaction with hydrogen sulfide.", "Starting Materials": [ "2,3-dichlorobenzaldehyde", "sodium borohydride", "hydrogen sulfide" ], "Reaction": [ "Step 1: Dissolve 2,3-dichlorobenzaldehyde in ethanol", "Step 2: Add sodium borohydride to the solution and stir for 1 hour at room temperature", "Step 3: Add water to the reaction mixture and extract the product with dichloromethane", "Step 4: Dry the organic layer with anhydrous sodium sulfate", "Step 5: Add hydrogen sulfide to the organic layer and stir for 1 hour at room temperature", "Step 6: Extract the product with dichloromethane", "Step 7: Dry the organic layer with anhydrous sodium sulfate", "Step 8: Evaporate the solvent to obtain (2,3-dichlorophenyl)methanethiol" ] }

CAS RN

942408-21-1

Product Name

(2,3-dichlorophenyl)methanethiol

Molecular Formula

C7H6Cl2S

Molecular Weight

193.1

Purity

95

Origin of Product

United States

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